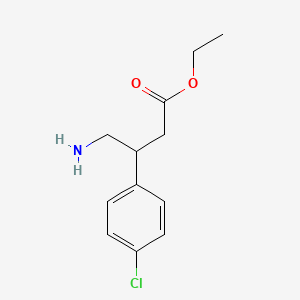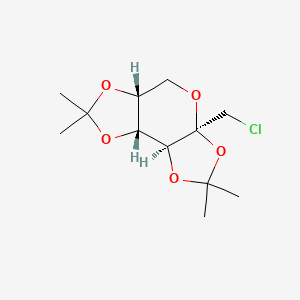
D-Fructopiranose Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructopiranose Hydrochloride is a derivative of D-fructose, a naturally occurring monosaccharide. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is a crystalline substance that can be synthesized through specific chemical reactions involving D-fructose and hydrochloric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructopiranose Hydrochloride typically involves the reaction of D-fructose with hydrochloric acid. One common method includes dissolving D-fructose in an aqueous solution of hydrochloric acid, followed by crystallization to obtain the desired product. The reaction is usually carried out at room temperature, and the yield can be optimized by controlling the concentration of hydrochloric acid and the reaction time .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of ionic liquids as catalysts. For example, an imidazole-based ionic liquid combined with strontium chloride has been identified as an effective catalyst for the chemoselective isopropylidenation of D-fructose, leading to the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
D-Fructopiranose Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chloro substituent in this compound can be substituted by various nucleophilic anions such as azide, thiocyanate, and acetate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, 2-chloroethanol, and various nucleophilic anions. The reactions are typically carried out at room temperature, and the conditions can be adjusted to optimize the yield and selectivity of the desired products .
Major Products Formed
Major products formed from these reactions include various substituted derivatives of D-Fructopiranose, such as 2′-chloroethyl β-D-fructopyranoside and its nucleophilic substitution products .
Wissenschaftliche Forschungsanwendungen
D-Fructopiranose Hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of D-Fructopiranose Hydrochloride involves its interaction with specific molecular targets and pathways. As a monosaccharide derivative, it can participate in various biochemical reactions, including glycosylation and enzymatic transformations. These interactions are crucial for its biological activity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to D-Fructopiranose Hydrochloride include:
Beta-D-Fructopyranose: A naturally occurring form of D-fructose with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Unlike its similar compounds, it can undergo specific substitution reactions and form unique derivatives that are valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H19ClO5 |
|---|---|
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
(1R,2S,6R,9R)-6-(chloromethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C12H19ClO5/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 |
InChI-Schlüssel |
JPOKXWDHLOMNQX-XBWDGYHZSA-N |
Isomerische SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CCl)C |
Kanonische SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


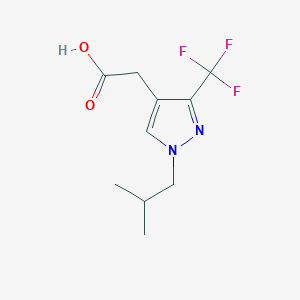

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)



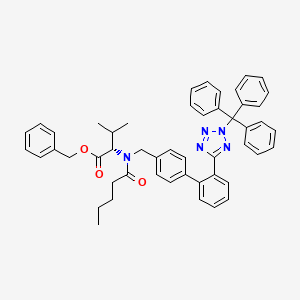

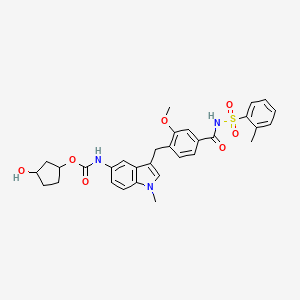

![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
